
In-depth Technical Guide: 5-(2-
Oxopropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-(2-Oxopropyl)pyrrolidin-2-one

Cat. No.: B1422858 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Abstract
5-(2-Oxopropyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of

heterocyclic compounds. The pyrrolidinone (or γ-lactam) core is a prevalent scaffold in a

multitude of biologically active compounds and natural products, indicating its significance as a

pharmacophore. While this specific derivative is commercially available for research purposes,

detailed public domain data regarding its synthesis, comprehensive spectral analysis, and

biological activity remains limited. This guide aims to consolidate the available information and

provide a foundational understanding of its molecular structure and properties based on

established chemical principles and data for related compounds.

Molecular Structure and Chemical Properties
5-(2-Oxopropyl)pyrrolidin-2-one is characterized by a five-membered lactam ring substituted

at the 5-position with a propan-2-one group. The presence of both a lactam and a ketone

functional group suggests a molecule with diverse chemical reactivity and potential for various

biological interactions.
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Property Value Source

IUPAC Name 5-(2-oxopropyl)pyrrolidin-2-one Sigma-Aldrich

CAS Number 1369104-14-2 CymitQuimica[1]

Molecular Formula C₇H₁₁NO₂ CymitQuimica[1]

Molecular Weight 141.17 g/mol CymitQuimica[1]

SMILES CC(=O)CC1NC(=O)CC1 A2B Chem[2]

InChI Key
WUWQUORVSDHSEG-

UHFFFAOYSA-N
Sigma-Aldrich

Synthesis and Characterization
Detailed, peer-reviewed synthesis protocols specifically for 5-(2-Oxopropyl)pyrrolidin-2-one
are not readily available in the public domain. However, general synthetic strategies for 5-

substituted pyrrolidin-2-ones can be postulated.

Potential Synthetic Pathways
A logical synthetic approach could involve the alkylation of a suitable pyroglutamate derivative.

For instance, the enolate of a protected pyroglutamate could be reacted with a haloacetone,

such as chloroacetone or bromoacetone. Another possibility includes the Michael addition of a

pyroglutamate nucleophile to an appropriate α,β-unsaturated ketone.

A generalized workflow for a potential alkylation-based synthesis is outlined below.
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Postulated synthetic workflow for 5-(2-Oxopropyl)pyrrolidin-2-one.

Note: This represents a theoretical pathway. Experimental validation and optimization would be

required.

Spectroscopic Data
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While specific spectra for 5-(2-Oxopropyl)pyrrolidin-2-one are not publicly available,

predicted spectral characteristics can be inferred from its structure.

2.2.1. 1H NMR Spectroscopy (Predicted)

-NH (lactam): A broad singlet, typically in the range of 7.5-8.5 ppm.

-CH- (at C5): A multiplet, coupled to the adjacent CH₂ groups.

-CH₂- (pyrrolidinone ring): Multiplets corresponding to the two methylene groups of the ring.

-CH₂- (side chain): A doublet or multiplet, coupled to the C5 proton.

-CH₃ (acetyl group): A sharp singlet, typically around 2.1-2.3 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

C=O (lactam): A signal in the range of 175-180 ppm.

C=O (ketone): A signal in the range of 205-215 ppm.

-CH- (at C5): A signal around 50-60 ppm.

-CH₂- (pyrrolidinone ring): Signals in the aliphatic region.

-CH₂- (side chain): A signal adjacent to the ketone.

-CH₃ (acetyl group): A signal in the upfield region, around 25-30 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

N-H stretch (lactam): A broad band around 3200-3400 cm⁻¹.

C=O stretch (lactam): A strong absorption band around 1680-1700 cm⁻¹.

C=O stretch (ketone): A strong absorption band around 1710-1720 cm⁻¹.

C-H stretch (aliphatic): Bands in the range of 2850-3000 cm⁻¹.
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2.2.4. Mass Spectrometry (Predicted) The mass spectrum would be expected to show a

molecular ion peak [M]⁺ at m/z = 141. Key fragmentation patterns would likely involve cleavage

of the side chain and fragmentation of the pyrrolidinone ring.

Biological Activity and Signaling Pathways
There is no specific biological activity or signaling pathway data available in the public domain

for 5-(2-Oxopropyl)pyrrolidin-2-one. However, the broader class of pyrrolidin-2-one

derivatives has been investigated for a wide range of biological activities, including as

nootropics, anticonvulsants, and anti-inflammatory agents. The structural motifs present in 5-(2-
Oxopropyl)pyrrolidin-2-one suggest it could be a candidate for screening in various biological

assays.

A logical workflow for the initial biological evaluation of this compound is proposed below.
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Proposed workflow for the biological evaluation of 5-(2-Oxopropyl)pyrrolidin-2-one.

Conclusion
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5-(2-Oxopropyl)pyrrolidin-2-one is a readily available chemical entity for research purposes.

While it belongs to a class of compounds with known biological importance, specific data on its

synthesis, spectral properties, and biological activity are lacking in publicly accessible literature.

The information provided in this guide is based on the fundamental principles of organic

chemistry and data available for structurally related molecules. Further experimental

investigation is necessary to fully characterize this compound and explore its potential

applications in drug discovery and development. Researchers are encouraged to perform and

publish comprehensive studies to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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